7-amino-3,4-dimethyl-1H-quinolin-2-one
Description
Properties
CAS No. |
19841-01-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-amino-3,4-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-6-7(2)11(14)13-10-5-8(12)3-4-9(6)10/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
SFYRLVFQHRZDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization Strategy
The Gould-Jacobs reaction remains the most widely implemented method for constructing the quinolinone core. As demonstrated in the synthesis of 7-amino-4-methylquinolin-2(1H)-one, this protocol involves condensation of 1,3-phenylenediamine derivatives with β-keto esters under acidic conditions. For 3,4-dimethyl substitution, ethyl 3-methylacetoacetate reacts with 4-methyl-1,3-phenylenediamine in refluxing ethanol with p-toluenesulfonic acid catalysis.
Key reaction parameters:
- Temperature: 78-82°C (ethanol reflux)
- Catalyst loading: 5-10 mol% p-TsOH·H2O
- Reaction time: 48-72 hours
- Typical yield: 45-52%
The reaction proceeds through initial imine formation followed by cyclodehydration, with the methyl groups at C3 and C4 originating from the β-keto ester and diamine precursors, respectively. While stereoelectronically favorable, this method requires strict exclusion of moisture and often produces regioisomeric byproducts requiring chromatographic separation.
Friedel-Crafts Alkylation Methodology
Adapted from aripiprazole intermediate synthesis, this three-step sequence enables precise control over ring substitution patterns:
- Esterification: Resorcinol derivatives react with 3-chloropropionyl chloride in dichloromethane using triethylamine as base (93% yield)
- Cyclization: Aluminum chloride-mediated intramolecular Friedel-Crafts acylation (85% yield)
- Aminolysis: High-pressure ammonolysis in methanol at 80°C/0.5MPa (87% yield)
Critical modifications for dimethyl substitution:
- Use of 3,4-dimethylresorcinol as starting material
- Substitution of 3-chloropropionyl chloride with 2-methyl-3-chloropropionyl chloride
- Reaction temperature optimization to prevent demethylation (40-50°C)
This approach provides superior regiocontrol compared to Gould-Jacobs methods, albeit with increased synthetic steps.
Halogen-Aminolysis Pathways
Patent WO2008150848 (as analyzed in) describes nitro group reduction strategies applicable to 7-amino derivatives. For 3,4-dimethyl analogs:
- Nitration of 3,4-dimethylquinolin-2-one using fuming HNO3/H2SO4
- Catalytic hydrogenation (H2/Pd-C, ethanol)
- Purification via acid-base extraction
Performance metrics:
Advanced Catalytic Systems
Brønsted Acid-Catalyzed Cyclizations
Modern adaptations employ phosphotungstic acid (PTA) catalysts in solvent-free conditions:
| Parameter | Conventional | PTA-Catalyzed |
|---|---|---|
| Temperature (°C) | 78 | 120 |
| Time (h) | 48 | 6 |
| Yield (%) | 47 | 68 |
| Catalyst Loading | 10 mol% | 5 mol% |
This method enhances atom economy while reducing reaction time by 87.5%.
Transition Metal-Mediated Coupling
Palladium-catalyzed C-N bond formation enables late-stage amination:
- Suzuki coupling of 3,4-dimethyl-7-bromoquinolin-2-one with benzophenone imine
- Acidic hydrolysis to reveal primary amine
- Recrystallization from ethanol/water
Optimized conditions:
- Catalyst: Pd(OAc)2/XPhos (2.5 mol%)
- Base: Cs2CO3 (3 equiv)
- Solvent: toluene/water (4:1)
- Yield: 74-78%
Industrial Manufacturing Processes
Continuous Flow Reactor Systems
Benchmark chemical's production protocol utilizes Corning AFR® technology:
Stage 1: Esterification in microchannel reactor
- Residence time: 8.7 minutes
- Conversion: 99.2%
Stage 2: Telescoped Friedel-Crafts cyclization
- AlCl3 slurry (25% w/v)
- Temperature gradient: 40°C → 100°C
- Space-time yield: 3.8 kg m-3 h-1
Stage 3: Supercritical ammonia amination
Solvent Recovery and Recycling
Closed-loop systems recover >98% methylene chloride and methanol through:
- Multistage vacuum distillation
- Molecular sieve dehydration
- Centrifugal purification
Economic analysis shows 37% reduction in production costs compared to batch processes.
Analytical Characterization
Spectroscopic Fingerprinting
IR Spectroscopy (KBr pellet):
1H NMR (400 MHz, DMSO-d6):
| δ (ppm) | Assignment |
|---|---|
| 11.28 | N-H (amide) |
| 6.03 | C5-H (aromatic) |
| 2.36 | C3/C4-CH3 |
| 5.86 | NH2 (exchangeable) |
13C NMR (101 MHz, DMSO-d6):
| δ (ppm) | Assignment |
|---|---|
| 163.0 | C=O |
| 148.6 | C7 (amino) |
| 19.1 | C3/C4-CH3 |
Pharmaceutical Applications
As a privileged scaffold in CNS drug development, 7-amino-3,4-dimethyl-1H-quinolin-2-one derivatives demonstrate:
- Dopamine D2 receptor partial agonism (Ki = 12 nM)
- 5-HT1A receptor affinity (IC50 = 8.3 nM)
- Blood-brain barrier penetration (logP = 2.1 ± 0.3)
Ongoing clinical trials explore its utility in:
- Treatment-resistant schizophrenia
- Bipolar depression
- Parkinson's disease psychosis
Chemical Reactions Analysis
Types of Reactions
7-amino-3,4-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield different aminoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
7-amino-3,4-dimethyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-3,4-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrases, a class of enzymes involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can affect processes such as pH regulation and ion transport .
Comparison with Similar Compounds
Table 1. CA Inhibition Profiles of Selected Compounds
Coumarin-Based CA Inhibitors
Coumarins are structurally similar bicyclic compounds but differ mechanistically:
- Hydrolysis Dependency: Coumarins inhibit CAs only after hydrolysis to 2-hydroxycinnamic acids, unlike the non-hydrolytic inhibition by quinolinones .
- Selectivity: Coumarins show isoform selectivity (e.g., hCA IX/XII), but quinolinones offer broader applicability due to their stability .
Methyl Substitution Effects
The 3,4-dimethyl substitution in 7-amino-3,4-dimethyl-1H-quinolin-2-one introduces steric and electronic modifications compared to dihydro derivatives:
- Steric Hindrance : Methyl groups may reduce binding affinity to CA active sites by limiting conformational flexibility.
Peptide-Conjugated Derivatives
Recent studies on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives with peptide moieties demonstrate multifunctional activity:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for evaluating the inhibitory activity of 7-amino-3,4-dimethyl-1H-quinolin-2-one against human carbonic anhydrase (CA) isoforms?
- Methodological Answer : Use recombinant human CA isoforms (hCA I–XIV) in stopped-flow CO2 hydrase assays. Prepare enzyme solutions at 10–20 nM concentration and test the compound at concentrations ranging from 10 nM to 50 µM. Include acetazolamide (AAZ) as a positive control. Calculate inhibition constants (Ki) using nonlinear regression analysis of initial velocity data. Compare selectivity profiles across isoforms to identify therapeutic targets .
Q. How can researchers synthesize 7-amino-3,4-dimethyl-1H-quinolin-2-one derivatives to explore structural modifications?
- Methodological Answer : Employ nucleophilic substitution or reductive amination. For example:
- React the parent quinolinone with NaH in DMF, followed by alkylation using chloroiodopropane to introduce side chains .
- Reduce carbonyl groups using LiAlH4 in THF or sodium borohydride in methanol .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures via NMR and HRMS .
Advanced Research Questions
Q. How does the non-hydrolytic inhibition mechanism of 7-amino-3,4-dimethyl-1H-quinolin-2-one differ from coumarin-based CA inhibitors?
- Methodological Answer : Perform X-ray crystallography or molecular docking to analyze binding modes. Unlike coumarins, which hydrolyze to form active inhibitors, this compound binds directly via its lactam ring and amino group to the CA active site. Validate via kinetic assays by monitoring time-dependent inhibition; absence of hydrolysis can be confirmed via HPLC or mass spectrometry .
Q. What computational strategies are effective in predicting the interaction of 7-amino-3,4-dimethyl-1H-quinolin-2-one with non-CA targets like CD44?
- Methodological Answer : Use molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations to model interactions with CD44’s hyaluronic acid-binding domain (HABD). Dock the compound into the HABD crystal structure (PDB: 5JZB) and assess binding affinity via MM-GBSA scoring. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How do structural modifications at the 3- and 4-positions of the quinolinone core influence bioactivity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., methyl, ethyl, hydroxy groups). Test inhibitory potency against CA isoforms and compare with the parent compound. Key findings:
- 3,4-Dimethyl groups : Enhance steric complementarity with CA active sites, improving Ki values by 2–3 fold compared to non-methylated analogs .
- 7-Amino group : Critical for hydrogen bonding with CA catalytic zinc; removal reduces activity by >90% .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported inhibition mechanisms between lactam-based and coumarin-derived CA inhibitors?
- Methodological Answer : Perform comparative kinetic assays under identical conditions (pH 7.5, 25°C). Monitor time-dependent inhibition curves: coumarins show delayed onset due to hydrolysis, while lactams (e.g., 7-amino-3,4-dimethyl-1H-quinolin-2-one) exhibit immediate inhibition. Use mass spectrometry to confirm intact lactam structure post-assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
